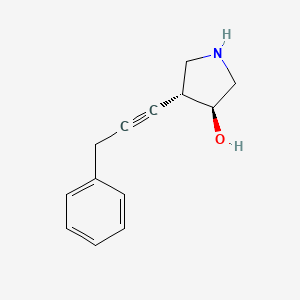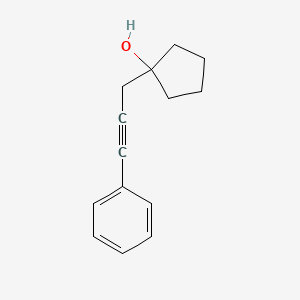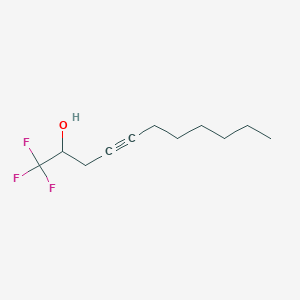![molecular formula C11H14ClNO2 B1485747 4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol CAS No. 2167544-08-1](/img/structure/B1485747.png)
4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol
Overview
Description
Synthesis Analysis
The synthesis of compounds like 4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol often involves nucleophilic aromatic substitution reactions . In these reactions, one of the substituents in an aromatic ring is replaced by a nucleophile . The detailed mechanism for such a reaction involves the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .Scientific Research Applications
Fluorescence Detection
A derivative of this compound has been used for fluorescence turn-on detection of cysteine over homocysteine and glutathione. The study utilized the aggregation-induced emission (AIE) characteristics and excited-state intramolecular proton transfer (ESIPT) to enhance fluorescence detection, demonstrating a practical approach for selective cysteine detection in biological samples (Liu et al., 2015).
Antimicrobial and Antidiabetic Activities
Another study synthesized and characterized 4-aminophenol derivatives, including a compound similar to the one , testing them for antimicrobial (against various bacteria and fungi) and antidiabetic activities. The compounds showed broad-spectrum activities and significant inhibition of amylase and glucosidase, indicating their potential as antimicrobial and antidiabetic agents. The DNA interaction studies further suggest their application as anticancer agents (Rafique et al., 2022).
Synthesis of Schiff Bases and Metal Complexes
Research has been conducted on the synthesis of Schiff bases and their metal complexes using derivatives of 4-chloro-2-aminophenol. These complexes have been explored for their potential in various applications, including as catalysts and in material science. One study focused on the synthesis, characterization, and antimicrobial activity of such Schiff bases, highlighting their selective activity against specific microbes (Çinarli et al., 2011).
Corrosion Inhibition
Aminophenol derivatives have been investigated for their role as corrosion inhibitors. One study synthesized amine derivative compounds and evaluated their efficiency in protecting mild steel in an acidic environment. The findings suggest that specific derivatives effectively form a protective film on the metal surface, significantly reducing corrosion rates (Boughoues et al., 2020).
properties
IUPAC Name |
4-chloro-2-[(1-hydroxycyclobutyl)methylamino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-8-2-3-10(14)9(6-8)13-7-11(15)4-1-5-11/h2-3,6,13-15H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUDLKWRUFCIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=C(C=CC(=C2)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485664.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}-4-methylphenol](/img/structure/B1485665.png)
![1-{[Methoxy(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485666.png)
![3-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485667.png)
![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485669.png)
![(3R,4R)-4-[(4-chlorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485670.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485673.png)
![(1S,2R)-2-[2-(thiophen-3-yl)ethynyl]cyclohexan-1-ol](/img/structure/B1485675.png)

![1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485680.png)


![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485686.png)